![molecular formula C5H4S5 B1362622 4,5-Ethylenedithio-1,3-dithiole-2-thione CAS No. 59089-89-3](/img/structure/B1362622.png)
4,5-Ethylenedithio-1,3-dithiole-2-thione
Overview
Description
“4,5-Ethylenedithio-1,3-dithiole-2-thione” is a chemical compound with the molecular formula C5H4S5 . It has a molecular weight of 224.39 . It is a solid at 20°C .
Synthesis Analysis
The synthesis of “4,5-Ethylenedithio-1,3-dithiole-2-thione” has been reported in the literature . The compound was prepared by the reaction of 1,3-dithiole-2,4,5-trithione with ethylene .Molecular Structure Analysis
The molecular structure of “4,5-Ethylenedithio-1,3-dithiole-2-thione” can be represented by the SMILES stringS=C1SC2=C (SCCS2)S1
. The InChI key for this compound is LFPIFRGVCYRUEO-UHFFFAOYSA-N
. Chemical Reactions Analysis
The compound “4,5-Ethylenedithio-1,3-dithiole-2-thione” has been used in the synthesis of silver(I) complexes . These complexes have unique dimeric and two-dimensional structures respectively and are assembled by S · · · S contacts .It is a solid at 20°C . The compound has a melting point of 123-126 °C .
Scientific Research Applications
Synthesis of Tetrathiafulvalenes
The compound 4,5-Ethylenedithio-1,3-dithiole-2-thione is a key intermediate in the synthesis of tetrathiafulvalenes . Tetrathiafulvalenes are important organic conductors and have been used in the development of molecular electronics.
Development of Nickel Complexes
There has been research into the development of nickel complexes with 1,3-dithiole-2-thione-4,5-dithiolate ligands . These complexes have potential applications in catalysis and materials science.
Computational Chemistry
The compound has been used in computational chemistry studies. For example, the theoretical calculation of 4,5-Ethylenedithio-1,3-dithiole-2-thione was carried out using a hybrid method of Hartree-Fock and density functional theory (DFT) B3LYP methods .
Mechanism of Action
Target of Action
It has been found to form complexes with silver(i), indicating potential interactions with metal ions .
Mode of Action
It has been observed to form unique dimeric and two-dimensional structures with silver(I) via S···S contacts . This suggests that the compound may interact with its targets through sulfur-sulfur contacts.
Result of Action
Its ability to form complexes with silver(i) suggests it may have potential applications in the field of coordination chemistry .
Action Environment
The action of 4,5-Ethylenedithio-1,3-dithiole-2-thione can be influenced by environmental factors. For instance, it is recommended to store the compound under inert gas at room temperature, preferably in a cool and dark place . This suggests that exposure to air, light, or high temperatures may affect its stability and efficacy.
properties
IUPAC Name |
5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4S5/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPIFRGVCYRUEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)SC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326950 | |
Record name | 4,5-Ethylenedithio-1,3-dithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Ethylenedithio-1,3-dithiole-2-thione | |
CAS RN |
59089-89-3 | |
Record name | 4,5-Ethylenedithio-1,3-dithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.